![molecular formula C17H15ClN2OS B2973129 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide CAS No. 1038064-61-7](/img/structure/B2973129.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 'CPI-136' and is a member of the sulfonamide class of compounds. The purpose of
Wirkmechanismus
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide involves the inhibition of BRD4 protein activity. BRD4 is a protein that is involved in the regulation of gene expression and is known to play a role in cancer progression. CPI-136 binds to the bromodomain of BRD4 and prevents it from binding to chromatin, which leads to the inhibition of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide have been extensively studied. Studies have shown that CPI-136 inhibits the growth of cancer cells and induces apoptosis. CPI-136 has also been shown to inhibit the migration and invasion of cancer cells. In addition, CPI-136 has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide in lab experiments is its specificity towards BRD4. CPI-136 has been shown to selectively inhibit the activity of BRD4 without affecting other bromodomain-containing proteins. This specificity makes CPI-136 a valuable tool for studying the role of BRD4 in cancer progression. One of the limitations of using CPI-136 in lab experiments is its solubility. CPI-136 is poorly soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
For the study of CPI-136 include the development of more potent and selective inhibitors of BRD4 and investigation of the role of BRD4 in other diseases.
Synthesemethoden
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide involves the reaction of 4-chlorobenzyl mercaptan with N-cyanomethyl-N-phenylacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that CPI-136 inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4) which is involved in the progression of cancer. CPI-136 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-8-6-14(7-9-15)12-22-13-17(21)20(11-10-19)16-4-2-1-3-5-16/h1-9H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQWXMYQGJNHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)
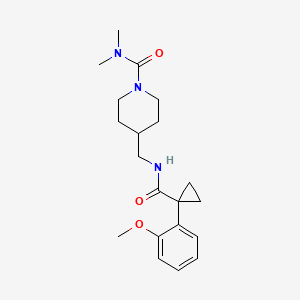
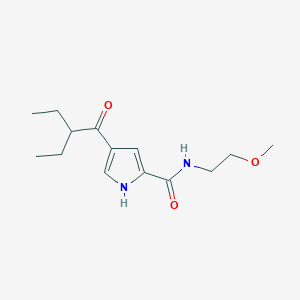
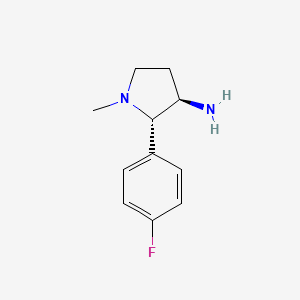

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973054.png)
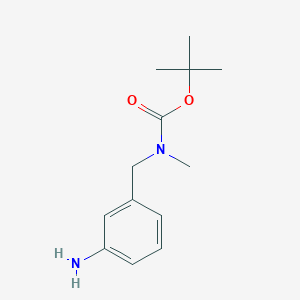
![N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide](/img/structure/B2973058.png)
![2-(4-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2973059.png)
![1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2973060.png)
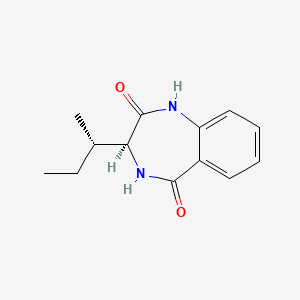
![N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973066.png)

